molecular formula C25H52N2O11 B1682602 t-Boc-N-amido-PEG9-Amine CAS No. 890091-43-7

t-Boc-N-amido-PEG9-Amine

Cat. No. B1682602
CAS RN: 890091-43-7
M. Wt: 556.7 g/mol
InChI Key: RTTGVFBQUXJWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG9-Amine is a PEG derivative containing an amino group and a Boc-protected amino group . It is a monodisperse PEG reagent . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

T-Boc-N-amido-PEG9-Amine is used in the synthesis of antibody-drug conjugates (ADCs) . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG9-Amine is C25H52N2O11 . The molecular weight is 556.69 g/mol . The IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .


Chemical Reactions Analysis

The amino group in t-Boc-N-amido-PEG9-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG9-Amine has a boiling point of 609.8±55.0°C at 760 mmHg . Its density is 1.082±0.1 g/cm3 . It is soluble in DCM, DMF, DMSO, and water . It appears as a pale yellow or colorless oily liquid .

Scientific Research Applications

PEGylation

t-Boc-N-amido-PEG9-Amine is a PEG linker containing an amino group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . This property makes it useful in the process of PEGylation, which is the covalent attachment of Polyethylene Glycol (PEG) to molecules and macrostructures, like a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

Bioconjugation

The amino group of t-Boc-N-amido-PEG9-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it a valuable tool in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .

Drug Delivery

The Boc group of t-Boc-N-amido-PEG9-Amine can be deprotected under mild acidic conditions to form the free amine . This property can be exploited in drug delivery systems, where the drug is released in specific areas of the body in response to changes in the physiological environment .

Antibody-Drug Conjugates (ADCs)

t-Boc-N-amido-PEG9-Amine is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Protein Degrader Building Blocks

t-Boc-N-amido-PEG9-Amine can be used as a building block in the synthesis of protein degrader molecules . Protein degraders are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural protein-disposal machinery .

Chemical Biology and Medicinal Chemistry

t-Boc-N-amido-PEG9-Amine can be used as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG9-Amine is primarily used as a cleavable 4-unit PEG linker in the synthesis of antibody-drug conjugates (ADCs) . The compound’s primary targets are the antibodies in the ADCs, which are designed to bind to specific receptors on the surface of cancer cells .

Mode of Action

t-Boc-N-amido-PEG9-Amine contains an amino group and a Boc-protected amino group . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form bonds with these groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to form a stable bond with the antibody, creating a linker that can be cleaved to release the drug at the target site .

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-N-amido-PEG9-Amine depend on the specific drug that is attached to the linker. By attaching to the antibody, the compound allows the drug to be carried directly to the cancer cells, where it can exert its therapeutic effect .

Pharmacokinetics

The pharmacokinetics of t-Boc-N-amido-PEG9-Amine are largely determined by its role as a linker in ADCs. The compound’s ADME properties will therefore depend on the specific characteristics of the drug and the antibody it is linked to .

Result of Action

The primary result of the action of t-Boc-N-amido-PEG9-Amine is the targeted delivery of drugs to cancer cells. By forming a stable bond with the antibody, the compound allows the drug to be carried directly to the cells that express the target receptor . Once at the target site, the linker can be cleaved to release the drug, allowing it to exert its therapeutic effect .

Action Environment

The action of t-Boc-N-amido-PEG9-Amine is influenced by various environmental factors. For example, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This can enhance the compound’s stability and efficacy in the physiological environment . Additionally, the compound’s action can be influenced by the pH of the environment, as the Boc group can be deprotected under mild acidic conditions .

Future Directions

T-Boc-N-amido-PEG9-Amine is a promising compound in the field of drug delivery, particularly in the development of antibody-drug conjugates (ADCs) . Its use as a PEG-based PROTAC linker also opens up new possibilities in targeted protein degradation .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGVFBQUXJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405128
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG9-Amine

CAS RN

890091-43-7
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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